molecular formula C17H16BrN3 B258385 2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B258385
M. Wt: 342.2 g/mol
InChI Key: QDWGFMVJJGTTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, also known as BCTC, is a chemical compound that belongs to the class of cycloheptapyridines. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is expressed in nociceptive neurons and plays a crucial role in the perception of pain and inflammation. BCTC has been extensively studied for its potential therapeutic applications in the treatment of various pain-related disorders.

Mechanism of Action

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile acts as a competitive antagonist of the TRPV1 receptor by binding to its pore region and preventing the influx of calcium ions into the cell. This leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation.
Biochemical and Physiological Effects:
2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to effectively reduce pain and inflammation in various animal models of acute and chronic pain. It has also been shown to improve thermal and mechanical hyperalgesia, which are characteristic features of neuropathic pain. 2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to have minimal effects on other physiological processes such as blood pressure, heart rate, and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the TRPV1 receptor, which allows for specific targeting of this receptor without affecting other ion channels. 2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of 2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and its potential therapeutic applications. One area of interest is the development of more potent and selective TRPV1 antagonists that can effectively block TRPV1-mediated responses with fewer side effects. Another area of interest is the investigation of the role of TRPV1 in other disease states such as cancer, diabetes, and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for 2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and other TRPV1 antagonists could improve their efficacy and reduce their side effects.

Synthesis Methods

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can be synthesized using a multi-step synthetic route that involves the condensation of 4-bromoaniline with 1,3-cycloheptadiene, followed by cyclization and subsequent reaction with cyanoacetic acid. The final product is obtained after purification and isolation.

Scientific Research Applications

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been widely used in scientific research to study the role of TRPV1 in pain and inflammation. It has been shown to effectively block TRPV1-mediated responses in various in vitro and in vivo models. 2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has also been used to investigate the involvement of TRPV1 in other physiological processes such as thermoregulation, cardiovascular function, and gastrointestinal motility.

properties

Product Name

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Molecular Formula

C17H16BrN3

Molecular Weight

342.2 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C17H16BrN3/c18-12-8-6-11(7-9-12)16-13-4-2-1-3-5-15(13)21-17(20)14(16)10-19/h6-9H,1-5H2,(H2,20,21)

InChI Key

QDWGFMVJJGTTEN-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(C=C3)Br)C#N)N

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(C=C3)Br)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.